molecular formula C22H25F2NO4 B126333 (S,R,R,S)-Nebivolol CAS No. 119365-23-0

(S,R,R,S)-Nebivolol

Cat. No. B126333
M. Wt: 405.4 g/mol
InChI Key: KOHIRBRYDXPAMZ-UBBRYJJRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S,R,R,S)-Nebivolol” is a metabolite of Nebivolol, a cardioselective β1 receptor blocker . It has a molecular formula of C22H25F2NO4 and a molecular weight of 405.44 .


Physical And Chemical Properties Analysis

“(S,R,R,S)-Nebivolol” has a molecular weight of 405.44 and a molecular formula of C22H25F2NO4 . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Neuroprotective Effects in Spinal Cord Ischemia/Reperfusion

Nebivolol has shown protective effects against neuronal damage induced by spinal cord ischemia/reperfusion (I/R) in rabbits. It significantly improved motor function and prevented the increase of various enzymes activities produced by I/R, indicating its neuroprotective potential (Ilhan et al., 2004).

Vasodilatory Properties and Endothelial Function

Nebivolol possesses vasodilatory properties and improves endothelial dysfunction. It substantially enhances endothelial nitric oxide synthase activity and has antioxidative properties, which are critical in managing hypertension, coronary artery disease, and congestive heart failure (Münzel & Gori, 2009).

Benefits in Myocardial Infarction and Heart Failure

In studies involving myocardial infarction (MI) models, nebivolol improved left ventricular dysfunction and survival rates early after MI. This was attributed to its effects on nitric oxide-mediated endothelial function and inhibition of myocardial NADPH oxidase (Sorrentino et al., 2011).

Activation of Beta(3)-Adrenoceptors

Nebivolol has been found to activate beta(3)-adrenoceptors in the human heart. This unique action suggests a potential for nebivolol in improving hemodynamic parameters in heart failure patients (Rozec et al., 2009).

Protective Effects in Cerebral Ischemia/Reperfusion

Nebivolol showed protective effects against cerebral ischemia/reperfusion-induced oxidative damage and apoptosis. It prevented the decrease of total antioxidant capacity and nitric oxide levels, suggesting its neuroprotective role in cerebral conditions (Uzar et al., 2012).

Reduction of Left Ventricular Wall Thickness

In hypertensive patients, nebivolol significantly reduced left ventricular wall thickness, an effect not observed with other beta-blockers like metoprolol. This indicates its potential benefit in antihypertensive therapy (Kampus et al., 2011).

Pharmacological Profile and Clinical Evidence

Nebivolol's pharmacologic profile includes cardioselectivity mediated via β1 receptor blockade and nitric oxide-mediated vasodilation. It shows efficacy in lowering peripheral blood pressure with a low rate of side effects (Fongemie & Felix-Getzik, 2015).

Influence on Thrombocyte Aggregation

Nebivolol can correct thrombocyte aggregation capability in patients with arterial hypertension and metabolic syndrome, indicating its role in cardiovascular health beyond blood pressure management (Medvedev & Gromnatsiĭ, 2005).

Safety And Hazards

The safety data sheet for “(S,R,R,S)-Nebivolol” suggests that it should be handled with care. If inhaled or contacted with skin or eyes, it’s recommended to move to fresh air, rinse thoroughly with water, and consult a physician. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

properties

IUPAC Name

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-UBBRYJJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,R,R,S)-Nebivolol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,R,R,S)-Nebivolol
Reactant of Route 2
(S,R,R,S)-Nebivolol
Reactant of Route 3
(S,R,R,S)-Nebivolol
Reactant of Route 4
Reactant of Route 4
(S,R,R,S)-Nebivolol
Reactant of Route 5
Reactant of Route 5
(S,R,R,S)-Nebivolol
Reactant of Route 6
Reactant of Route 6
(S,R,R,S)-Nebivolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.